molecular formula C21H21NO5 B2896364 (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid CAS No. 244132-31-8

(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B2896364
CAS No.: 244132-31-8
M. Wt: 367.401
InChI Key: UZEFBAHAZRPPFE-YJYMSZOUSA-N
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Description

(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Hyp(Me)-OH, also known as Fmoc-trans-4-methoxy-L-proline or (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues that make up the peptide chain .

Mode of Action

The compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The α-amino group is initially masked with a temporary protecting group, which is then removed . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Hyp(Me)-OH is the peptide synthesis pathway . The compound aids in the construction of a peptide chain on an insoluble solid support, which has several benefits: it allows for the separation of intermediate peptides from soluble reagents and solvents, many of the operations are amenable to automation, excess reagents can be employed to help drive reactions to completion, and physical losses can be minimized as the peptide remains attached to the support throughout the synthesis .

Pharmacokinetics

For instance, the stability of the compound under the conditions of peptide synthesis is crucial .

Result of Action

The result of Fmoc-Hyp(Me)-OH’s action is the successful synthesis of a peptide chain . It’s important to note that by-products arising from either incomplete reactions, side reactions, or impure reagents will accumulate on the resin during chain assembly and contaminate the final product .

Action Environment

The action of Fmoc-Hyp(Me)-OH is influenced by various environmental factors. Furthermore, the compound’s stability to repeated treatments used for Fmoc deprotection is crucial for the success of the synthesis .

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEFBAHAZRPPFE-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244132-31-8
Record name (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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